molecular formula C46H62Cl2N8O6 B13721175 N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7

N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7

Cat. No.: B13721175
M. Wt: 893.9 g/mol
InChI Key: AGTYTVSFKGQCDO-UHFFFAOYSA-M
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Description

N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and in click chemistry reactions. The compound contains azide groups, which enable it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 typically involves the following steps:

    Azidation: The conversion of terminal groups to azide groups using sodium azide.

    Cyclohexenyl Chlorination: The chlorination of the cyclohexenyl ring using thionyl chloride or similar reagents.

Industrial Production Methods

Industrial production of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 undergoes several types of reactions:

Common Reagents and Conditions

    CuAAC: Requires copper sulfate and sodium ascorbate as catalysts.

    SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.

Major Products

Scientific Research Applications

N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis-(azide-PEG3)-Cy5: Another PEG-based PROTAC linker with similar click chemistry properties.

    N,N’-bis-(azide-PEG3)-Cy3: A related compound used in similar applications but with different spectral properties.

Uniqueness

N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is unique due to its specific chlorocyclohexenyl group, which may offer distinct reactivity and binding properties compared to other similar compounds .

Properties

Molecular Formula

C46H62Cl2N8O6

Molecular Weight

893.9 g/mol

IUPAC Name

(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride

InChI

InChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1

InChI Key

AGTYTVSFKGQCDO-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)/CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]

Origin of Product

United States

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